molecular formula C13H17NO4 B10978596 3-(Piperidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(Piperidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10978596
M. Wt: 251.28 g/mol
InChI Key: WDBSFMAGIDPLAF-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C14H19NO3. This compound is notable for its unique bicyclic structure, which includes a piperidine ring and an oxabicycloheptene framework. It is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. For instance, cyclopentadiene can react with maleic anhydride to form the bicyclic anhydride intermediate.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. The bicyclic anhydride intermediate is reacted with piperidine in the presence of a base to form the piperidinylcarbonyl derivative.

    Oxidation and Carboxylation: The final steps involve oxidation and carboxylation to introduce the carboxylic acid group at the desired position on the bicyclic framework.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce double bonds within the bicyclic framework.

    Substitution: Nucleophilic substitution reactions can be carried out to modify the piperidine ring or the bicyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could result in saturated bicyclic compounds.

Scientific Research Applications

Chemistry

In organic chemistry, 3-(Piperidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its bicyclic structure and piperidine moiety are features commonly found in bioactive molecules, making it a candidate for drug development studies.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-(Piperidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the bicyclic core provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Piperidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid apart is the combination of the piperidine ring and the oxabicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-(piperidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C13H17NO4/c15-12(14-6-2-1-3-7-14)10-8-4-5-9(18-8)11(10)13(16)17/h4-5,8-11H,1-3,6-7H2,(H,16,17)

InChI Key

WDBSFMAGIDPLAF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2C3C=CC(C2C(=O)O)O3

Origin of Product

United States

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